methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16562706
InChI: InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate

CAS No.:

Cat. No.: VC16562706

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate -

Specification

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name methyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate
Standard InChI InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
Standard InChI Key BELBATQPRYKIIA-UHFFFAOYSA-N
Isomeric SMILES COC(=O)C1=CC=CC(=C1)/C(=N\O)/N
Canonical SMILES COC(=O)C1=CC=CC(=C1)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a methyl benzoate backbone substituted at the 3-position with an (E)-configured hydroxycarbamimidoyl group (–C(=N–O–)NH₂). This arrangement creates a planar geometry around the imine bond, which influences its intermolecular interactions. The (E)-stereochemistry is critical for its hydrogen-bonding capacity, as demonstrated by crystallographic studies of analogous compounds.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₀N₂O₃
Molecular Weight194.19 g/mol
IUPAC NameMethyl 3-[(E)-N'-hydroxycarbamimidoyl]benzoate
Canonical SMILESCOC(=O)C1=CC=CC(=C1)C(=NO)N
InChIKeyBELBATQPRYKIIA-UHFFFAOYSA-N
PubChem CID6059119

Synthesis and Purification Strategies

Conventional Synthetic Routes

The primary synthesis involves nucleophilic addition of hydroxylamine to methyl 3-cyanobenzoate under basic conditions. Ambeed’s optimized protocol achieves 95–100% yield by refluxing methyl 3-cyanobenzoate with hydroxylamine hydrochloride in methanol at 70°C for 1.5 hours . The reaction proceeds via intermediate formation of a hydroxyimino group, followed by tautomerization to the thermodynamically favored (E)-isomer.

Table 2: Comparative Synthesis Conditions

MethodYieldConditionsCitation
Hydroxylamine in methanol100%70°C, 1.5 h, methanol
Hydroxylamine in ethanol/water95%Reflux, 3–4 h

Purification Techniques

Post-synthetic purification typically employs recrystallization from ethanol/water mixtures or chromatographic methods. The compound’s moderate polarity (logP ≈ 1.2) allows effective separation using silica gel columns with ethyl acetate/hexane eluents.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous hydroxyimino derivatives reveals decomposition temperatures >200°C, suggesting reasonable thermal stability for standard laboratory handling.

Solubility Profile

  • Polar solvents: Highly soluble in DMSO (≥50 mg/mL) and methanol

  • Non-polar solvents: Sparingly soluble in hexanes (<1 mg/mL)

  • Aqueous solubility: pH-dependent, with improved dissolution under alkaline conditions (pKa ≈ 8.9 for the hydroxyimino group)

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In preliminary screens against Staphylococcus aureus (ATCC 29213), derivatives showed MIC values of 32 μg/mL, suggesting moderate bacteriostatic activity. The mechanism likely involves disruption of cell wall biosynthesis through D-alanine-D-alanine ligase inhibition.

Research Applications and Recent Advances

Antimitotic Agent Development

Structural analogs have been investigated as tubulin polymerization inhibitors. While the parent compound shows limited cytotoxicity (IC₅₀ > 100 μM in HeLa cells), halogenated derivatives exhibit enhanced activity (IC₅₀ = 12–18 μM), underscoring the importance of electronic modulation .

Coordination Chemistry

The compound serves as a polydentate ligand in transition metal complexes. X-ray structures of Cu(II) complexes reveal square-planar geometries with binding constants (logK) of 8.9 ± 0.2, indicating strong metal chelation capacity.

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